tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1250996-70-3
VCID: VC0153114
InChI: InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO
Molecular Formula: C12H19N3O3
Molecular Weight: 253.302

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

CAS No.: 1250996-70-3

Cat. No.: VC0153114

Molecular Formula: C12H19N3O3

Molecular Weight: 253.302

* For research use only. Not for human or veterinary use.

tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate - 1250996-70-3

Specification

CAS No. 1250996-70-3
Molecular Formula C12H19N3O3
Molecular Weight 253.302
IUPAC Name tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Standard InChI InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-5-4-14-6-9(8-16)13-10(14)7-15/h6,16H,4-5,7-8H2,1-3H3
Standard InChI Key DBEVOASWYWQEFC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Stereochemistry

The systematic IUPAC name for this compound is tert-butyl 2-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate. The numbering of the imidazo[1,2-a]pyrazine core begins at the nitrogen atom in the imidazole ring, with the hydroxymethyl group at position 2 and the Boc-protected amine at position 7. The bicyclic system adopts a boat-like conformation in solution, as inferred from NMR studies of analogous structures .

Molecular Descriptors

The compound’s SMILES string is CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)CO, which encodes the tert-butyl ester, the dihydroimidazo-pyrazine scaffold, and the hydroxymethyl substituent. Its InChIKey (DBEVOASWYWQEFC-UHFFFAOYSA-N) provides a unique identifier for database searches.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H19N3O3\text{C}_{12}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight253.30 g/mol
CAS Registry Number1250996-70-3
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors5 (ester, imine, hydroxyl)

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves lithium aluminum hydride (LiAlH4_4) reduction of a precursor, tert-butyl 2-(ethoxycarbonyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate. The ethoxycarbonyl group at position 2 is selectively reduced to hydroxymethyl under anhydrous conditions at −78°C, achieving >90% yield.

Table 2: Synthetic Conditions

ParameterDetailSource
PrecursorEthyl ester analog (CAS 1053656-22-6)
Reducing AgentLiAlH4_4 in tetrahydrofuran
Temperature−78°C
Yield92%

Purification and Characterization

Post-synthesis, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). 1H^1\text{H}-NMR (400 MHz, CDCl3_3) reveals key signals: δ 1.48 (s, 9H, Boc), 3.45–3.70 (m, 4H, piperazine), 4.20 (s, 2H, CH2_2OH), and 6.85 (s, 1H, imidazole H). LC-MS (ESI+) shows a molecular ion peak at m/z 254.1 [M+H]+^+.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL). The Boc group enhances stability against nucleophiles, with a half-life of >6 months at −20°C.

Thermal Properties

Differential scanning calorimetry (DSC) indicates a melting point of 148–150°C, while thermogravimetric analysis (TGA) shows decomposition above 250°C.

Table 3: Thermal and Solubility Data

PropertyValueSource
Melting Point148–150°C
Water Solubility<0.1 mg/mL
LogP (Octanol-Water)1.2

Applications in Medicinal Chemistry

Kinase Inhibition

The imidazo[1,2-a]pyrazine core mimics adenine, enabling ATP-competitive binding to kinases . Introducing the hydroxymethyl group at position 2 enhances hydrogen bonding with kinase backbones, as demonstrated in JAK3 inhibitors (IC50_{50} = 12 nM) .

Prodrug Development

The Boc group serves as a transient amine protector, enabling pH-sensitive release in lysosomes. This property is exploited in prodrugs targeting tumor microenvironments.

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundCAS No.Molecular FormulaKey Differences
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate345311-03-7C11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_{3}\text{O}_{2}Lacks hydroxymethyl group
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate1053656-22-6C14H21N3O4\text{C}_{14}\text{H}_{21}\text{N}_{3}\text{O}_{4}Ethyl ester at position 2

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the hydroxymethyl group for linker attachment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator